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D-Mannoheptulose-13C7

Cat. No.: B13853695
M. Wt: 217.13 g/mol
InChI Key: HAIWUXASLYEWLM-SACPJIFKSA-N
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Description

Historical Perspectives on Heptose Research and Discovery of D-Mannoheptulose

The study of heptoses, which are monosaccharides with seven carbon atoms, has been a niche but important area of carbohydrate chemistry. avocadosource.comwikipedia.org D-Mannoheptulose was identified as the first naturally occurring ketoheptose. ashs.org Its discovery and subsequent research have primarily been linked to the avocado (Persea americana), where it is found in significant quantities along with its corresponding sugar alcohol, perseitol (B1196775). avocadosource.comashs.orgwikipedia.org These C7 sugars can constitute a notable portion of the dry weight of various avocado tissues, suggesting important physiological roles. ashs.org

Significance of D-Mannoheptulose as a Naturally Occurring Ketose Sugar in Biological Systems

D-Mannoheptulose is a naturally occurring seven-carbon ketose sugar found in plants like alfalfa, figs, and most notably, avocados. wikipedia.org In these plants, it is believed to play roles in carbon allocation and may even act as a ripening inhibitor that is transported through the phloem. ashs.orgwikipedia.org

From a biochemical standpoint, D-Mannoheptulose is recognized as a competitive inhibitor of hexokinase, the enzyme that catalyzes the first step of glycolysis—the phosphorylation of glucose. wikipedia.orgmedchemexpress.commedchemexpress.com By blocking this initial step, it effectively inhibits the breakdown of glucose for energy. wikipedia.orgadipogen.com This inhibitory action extends to glucokinase, the hexokinase isozyme found in the liver and pancreatic β-cells. wikipedia.orgcaymanchem.com This mechanism underlies its observed effects on blocking insulin (B600854) secretion. wikipedia.orgmedchemexpress.comcaymanchem.com

Rationale for Investigating 13C-Labeled D-Mannoheptulose in Metabolic Research

The use of stable isotopes like carbon-13 (¹³C) has become a cornerstone of metabolic research, a field often referred to as metabolic flux analysis. nih.govnih.govbioscientifica.comresearchgate.net By introducing a ¹³C-labeled substrate into a biological system, researchers can trace the path of the labeled carbon atoms through various metabolic pathways. nih.govnih.govbitesizebio.com This technique, often coupled with analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, provides a dynamic view of cellular metabolism that is not achievable with traditional biochemical assays. nih.govnih.govvanderbilt.edu

D-Mannoheptulose-13C7, in which all seven carbon atoms are the ¹³C isotope, serves as a powerful tracer to investigate carbohydrate metabolism. Its use allows for the precise tracking of how this specific heptose is metabolized and how it influences other metabolic pathways, particularly glycolysis. vanderbilt.edu This is crucial for understanding its mechanism of action at a detailed molecular level. The stability of the ¹³C isotope makes it safe for in vivo studies, offering a significant advantage over radioactive isotopes. bioscientifica.com

Chemical Profile of this compound

PropertyValue
Chemical Formula ¹³C₇H₁₄O₇
Molecular Weight ~217.18 g/mol (varies slightly based on isotopic purity)
Appearance White to off-white solid/crystals adipogen.comsigmaaldrich.cn
Solubility Soluble in water, DMSO, and DMF adipogen.com
Storage Should be kept cool and dry, protected from moisture and oxygen adipogen.com

This table is interactive. Click on the headers to sort.

Application in Metabolic Pathway Analysis

The application of this compound as a tracer provides unparalleled insights into the complexities of cellular metabolism.

Biochemical Interactions and Mechanisms

D-Mannoheptulose's primary biochemical interaction is with the enzyme hexokinase.

Research Findings on Hexokinase Inhibition

Enzyme SourceInhibition DetailsReference
Yeast HexokinasePhosphorylation of 25 mM D-mannoheptulose was only 0.02% of that of 5 mM D-glucose. researchgate.net
Bovine Heart HexokinaseThe Km for D-mannoheptulose was approximately 0.2 mM, and its phosphorylation was inhibited by both D-glucose and D-glucose 6-phosphate. researchgate.net
Human B-cell GlucokinaseCatalyzed the phosphorylation of D-mannoheptulose, which was enhanced by D-glucose in a bell-shaped manner. researchgate.net

This table is interactive. Click on the headers to sort.

Analytical Techniques for Detection and Quantification

A variety of sophisticated analytical techniques are employed to detect and quantify this compound and its metabolites.

Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are fundamental for separating this compound from other cellular components. Porous graphitic carbon (PGC) and mixed-mode columns are particularly useful for the separation of highly polar compounds like sugars and sugar phosphates. sci-hub.boxresearchgate.net

Mass Spectrometry (MS): When coupled with chromatography (LC-MS, GC-MS), mass spectrometry is a powerful tool for detecting and quantifying isotope-labeled compounds. nih.govnih.gov It allows for the determination of the mass-to-charge ratio of molecules, making it possible to distinguish between unlabeled and ¹³C-labeled metabolites. creative-proteomics.com Tandem mass spectrometry (MS/MS) can further provide structural information by fragmenting the molecules. sci-hub.box

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another key technique for studying ¹³C-labeled compounds. numberanalytics.comwikipedia.org It provides detailed information about the structure and conformation of molecules. numberanalytics.com For ¹³C-labeled compounds, ¹³C-NMR can directly detect the labeled carbon atoms, providing insights into their precise location within a molecule. nih.govdiva-portal.org Two-dimensional NMR techniques like HSQC and HMBC are often used to resolve complex spectra and determine the connectivity of atoms. acs.orgrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O7 B13853695 D-Mannoheptulose-13C7

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14O7

Molecular Weight

217.13 g/mol

IUPAC Name

(3S,4S,5S,6R)-2,6-bis(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C7H14O7/c8-1-3-4(10)5(11)6(12)7(13,2-9)14-3/h3-6,8-13H,1-2H2/t3-,4-,5+,6+,7?/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1

InChI Key

HAIWUXASLYEWLM-SACPJIFKSA-N

Isomeric SMILES

[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@@H]([13C](O1)([13CH2]O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)(CO)O)O)O)O)O

Origin of Product

United States

Biosynthetic Pathways and Regulation of D Mannoheptulose

Elucidation of D-Mannoheptulose Biosynthesis in Photosynthetic Organisms

The synthesis of D-mannoheptulose is intrinsically linked to the primary carbon fixation pathway in plants, the Calvin cycle. ashs.orgencyclopedie-environnement.org Research, particularly using avocado tissues, has been instrumental in piecing together the steps involved in the formation of this unique C7 sugar. ashs.org It is understood that D-mannoheptulose is a primary product of photosynthesis. ashs.orgnih.gov

Role of the Calvin Cycle in C7 Sugar Formation

The Calvin cycle, also known as the photosynthetic carbon reduction cycle, is the fundamental process by which plants and other photosynthetic organisms convert carbon dioxide into organic compounds. ebsco.comwikipedia.orgopentextbc.ca This cycle involves a series of enzyme-catalyzed reactions that produce three-carbon sugars, which can then be used to synthesize larger carbohydrates like glucose and, as evidence suggests, C7 sugars. encyclopedie-environnement.orgebsco.com The formation of the seven-carbon backbone of sugars like sedoheptulose, a closely related C7 sugar, occurs within the regenerative phase of the Calvin cycle. encyclopedie-environnement.orgwikipedia.org This strongly indicates that the building blocks for D-mannoheptulose are derived directly from this central metabolic pathway. ashs.org

Precursor Condensation Mechanisms: Dihydroxyacetone Phosphate (B84403) and Erythrose-4-Phosphate

The assembly of the seven-carbon chain of D-mannoheptulose is believed to begin with the condensation of two smaller phosphorylated sugar intermediates. ashs.orgnih.gov Specifically, a three-carbon molecule, dihydroxyacetone phosphate (DHAP), and a four-carbon molecule, erythrose-4-phosphate (E4P), serve as the precursors. ashs.orgnih.gov Both DHAP and E4P are intermediates of the Calvin cycle. This condensation reaction is a critical step that establishes the seven-carbon backbone. ashs.org

Enzymatic Activities Involved in D-Mannoheptulose Formation (e.g., Aldolase (B8822740), Transketolase)

Several key enzymes are implicated in the biosynthesis of D-mannoheptulose and its isomers.

Aldolase: This enzyme is crucial for the condensation reaction between dihydroxyacetone phosphate (DHAP) and erythrose-4-phosphate (E4P). ashs.orgnih.gov This reaction forms sedoheptulose-1,7-bisphosphate, a pivotal intermediate in the pathway. ashs.org Studies with cell-free extracts from avocado leaves have shown that this aldolase-mediated product is a suitable precursor for D-mannoheptulose formation. ashs.org

Transketolase: While transketolase is another important enzyme in the Calvin cycle and pentose (B10789219) phosphate pathway that can produce a C7 sugar (sedoheptulose-7-phosphate) from five-carbon precursors, this particular C7 sugar was not found to be further metabolized to D-mannoheptulose in avocado leaf extracts. ashs.orgwikidoc.org This suggests that the primary route to D-mannoheptulose proceeds through the aldolase reaction product. ashs.org

Phosphorylated Intermediates in Biosynthesis (e.g., Sedoheptulose-1,7-bisphosphate, D-Mannoheptulose-7-phosphate)

The biosynthesis of D-mannoheptulose involves several phosphorylated intermediates. The initial product of the aldolase-catalyzed condensation is sedoheptulose-1,7-bisphosphate . ashs.orgnih.gov This molecule is then converted to a phosphorylated form of D-mannoheptulose. ashs.org While the exact nature of this phosphorylated mannoheptulose derivative is still being established, D-mannoheptulose-7-phosphate has been identified as a likely intermediate. nih.gov There is evidence that mature avocado leaves incorporate CO2 into mannoheptulose-7-P during photosynthesis. nih.gov The final step in the pathway would involve a phosphatase enzyme to remove the phosphate group, yielding the free sugar D-mannoheptulose. ashs.org

Table 1: Key Reactions and Intermediates in D-Mannoheptulose Biosynthesis

StepPrecursorsEnzymeProduct
1Dihydroxyacetone Phosphate + Erythrose-4-PhosphateAldolaseSedoheptulose-1,7-bisphosphate
2Sedoheptulose-1,7-bisphosphateIsomerase (postulated)D-Mannoheptulose-phosphate derivative
3D-Mannoheptulose-phosphate derivativePhosphatase (postulated)D-Mannoheptulose

Comparative Analysis of D-Mannoheptulose Biosynthesis Across Diverse Biological Kingdoms

While the most detailed studies on D-mannoheptulose biosynthesis have been conducted in avocado, this C7 sugar is also found in other organisms, including alfalfa, figs, and primrose. wikipedia.org Seven-carbon sugars and their alcohol derivatives (heptitols) are also present in algae, fungi, and bacteria. researchgate.net However, comprehensive comparative analyses of the biosynthetic pathways across these diverse biological kingdoms are still lacking. It is plausible that the fundamental mechanism involving the condensation of three- and four-carbon precursors derived from central carbon metabolism is conserved, but variations in the specific enzymes and regulatory mechanisms likely exist. For instance, in some bacteria, pathways for the synthesis of other seven-carbon sugars, such as sedoheptulose, have been engineered, highlighting the metabolic plasticity that can exist across different organisms. researchgate.net Further research is needed to elucidate the evolutionary relationships and biochemical distinctions of D-mannoheptulose synthesis in different life forms.

Regulatory Mechanisms Governing D-Mannoheptulose Accumulation in Source Tissues

The accumulation of D-mannoheptulose in high concentrations in certain tissues, such as avocado leaves and fruit, suggests the presence of sophisticated regulatory mechanisms. ashs.orgresearchgate.net In avocado, D-mannoheptulose is a major phloem-mobile sugar, indicating its role in carbon transport from the source leaves to sink tissues like the fruit. ashs.org

Several factors appear to influence the levels of D-mannoheptulose:

Photosynthetic Activity: The synthesis of D-mannoheptulose is directly linked to photosynthesis, with CO2 being incorporated into C7 sugars in source leaves. ashs.orgnih.gov

Hexokinase Inhibition: D-mannoheptulose is a known inhibitor of hexokinase, the enzyme that phosphorylates glucose, the first step in glycolysis. wikipedia.orgmedchemexpress.comresearchgate.net This inhibition could act as a feedback mechanism, potentially diverting carbon flux towards C7 sugar synthesis when hexose (B10828440) sugars are abundant.

Hormonal and Developmental Cues: The levels of D-mannoheptulose and its polyol form, perseitol (B1196775), change during fruit development and ripening. ashs.org A decline in C7 sugar concentrations below a certain threshold appears to be a prerequisite for the initiation of ripening in avocado fruit. ashs.org

Orchard Management Practices: Agricultural practices can also influence D-mannoheptulose levels. For example, the application of boron, a micronutrient involved in sugar alcohol transport, has been shown to positively affect leaf D-mannoheptulose concentrations in avocado. ishs.org Girdling of branches, a practice that interrupts phloem transport, also leads to an accumulation of C7 sugars in the fruit. ishs.org

Metabolic Interrogation Using D Mannoheptulose 13c7 As a Stable Isotope Tracer

Principles of Stable Isotope Tracing in Metabolic Flux Analysis

Stable isotope tracing is a powerful technique for quantifying the rates of metabolic reactions, known as fluxes, within a living system. springernature.com By introducing a molecule labeled with a stable isotope, such as ¹³C, researchers can follow its journey through various metabolic pathways. nih.gov ¹³C-based metabolic flux analysis (¹³C-MFA) has become a standard tool for characterizing metabolic phenotypes at a systems level. springernature.com This approach involves administering a ¹³C-labeled substrate to cells and then measuring the distribution of the ¹³C label in downstream metabolites. researchgate.net The resulting labeling patterns provide a wealth of information about the relative activities of different metabolic pathways. ethz.ch

Advantages of ¹³C-Labeling for Non-Invasive Metabolic Studies

The use of ¹³C as a stable isotope tracer offers several key advantages for studying metabolism non-invasively. Unlike radioactive isotopes, stable isotopes like ¹³C are not harmful to living organisms, making them suitable for in vivo studies in both animals and humans. biorxiv.org Furthermore, the natural abundance of ¹³C is low (about 1.1%), meaning that the introduction of a ¹³C-labeled compound results in a significant and easily detectable enrichment.

One of the primary benefits of using ¹³C is the ability to distinguish between biosynthesized metabolites and background noise, a common challenge in techniques like liquid chromatography-mass spectrometry (LC-MS). frontiersin.org The large chemical shift range of ¹³C in nuclear magnetic resonance (NMR) spectroscopy, compared to protons (¹H), leads to less signal overlap and allows for more efficient statistical analysis and compound identification. frontiersin.org This greater spectral dispersion improves the performance of multivariate statistical methods like principal component analysis (PCA) and partial least squares discriminant analysis (PLS-DA). frontiersin.org Ultimately, ¹³C labeling enhances the ability to identify and quantify biomarkers of interest. frontiersin.org

Design and Application of D-Mannoheptulose-¹³C₇ in Tracer Experiments

The design of a tracer experiment using D-Mannoheptulose-¹³C₇ is critical for obtaining meaningful data. The choice of the isotopic tracer is a key step in ¹³C-MFA as it largely dictates the precision with which metabolic fluxes can be estimated. nih.govresearchgate.net A well-designed experiment will introduce the labeled substrate and allow the system to reach an isotopic steady state, where the labeling of intracellular metabolites becomes constant. d-nb.info

The application of D-Mannoheptulose-¹³C₇ allows for the interrogation of specific metabolic pathways. As the labeled mannoheptulose is metabolized, the ¹³C atoms are incorporated into various downstream intermediates. By tracking the distribution of these labeled atoms, researchers can elucidate the activity of pathways involved in heptose metabolism and its connections to central carbon metabolism. The selection of a specific tracer like D-Mannoheptulose-¹³C₇ enables a more focused analysis of particular reactions within the broader metabolic network. nih.gov

Methodological Approaches for D-Mannoheptulose-¹³C₇ Detection and Quantification in Biological Matrices

Accurate detection and quantification of D-Mannoheptulose-¹³C₇ and its labeled metabolites in complex biological samples are crucial for successful metabolic flux analysis. This typically involves a combination of advanced analytical techniques.

Advanced Spectrometric Techniques (e.g., HPLC-MS/MS, FT-ICR-MS) for Isotope Ratio Mass Spectrometry

Mass spectrometry (MS) is a cornerstone for analyzing the labeling patterns of metabolites. ethz.ch High-resolution mass spectrometers, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instruments, are often required to differentiate between ¹³C-labeled isotopologues, especially for complex molecules like lipids where mass differences can be very small. nih.gov

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This technique combines the separation power of HPLC with the sensitivity and specificity of tandem mass spectrometry. HPLC separates the complex mixture of metabolites from a biological sample before they are introduced into the mass spectrometer. nih.gov MS/MS can then be used to confirm the identity of metabolites and the extent of their ¹³C labeling. nih.gov

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS): FT-ICR-MS offers exceptionally high resolution and mass accuracy, making it particularly well-suited for metabolomics research. unl.edu This technique can simultaneously detect thousands of metabolite signals in a complex mixture and distinguish them based on their naturally abundant isotopes. nih.gov The high resolving power of FT-ICR-MS is invaluable for separating overlapping m/z peaks of different ¹³C-labeled isotopologues. nih.gov

The following table provides a comparison of these two techniques for isotope ratio mass spectrometry:

FeatureHPLC-MS/MSFT-ICR-MS
Resolution HighUltra-high nih.govunl.edu
Mass Accuracy Good to excellentExceptional (ppb level) unl.edu
Primary Application Targeted quantification and identification of metabolitesUntargeted metabolic profiling and fingerprinting nih.govmdpi.com
Coupling with Chromatography Directly coupled to HPLC for separation nih.govCan be used with direct injection or coupled to LC mdpi.com
Sensitivity HighHigh unl.edu

Chromatographic Separation Methods for Metabolic Profiling

Chromatography is an essential step for reducing the complexity of biological samples before mass spectrometric analysis. nih.gov Different chromatographic techniques can be employed based on the chemical properties of the metabolites of interest.

Reversed-Phase Liquid Chromatography (RPLC): RPLC is a widely used technique that separates compounds based on their polarity, using a non-polar stationary phase. nih.gov It is particularly effective for separating nonpolar metabolites over a wide range of molecular weights. dbkgroup.org

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is complementary to RPLC and is well-suited for the separation of polar metabolites that are poorly retained on reversed-phase columns.

The table below summarizes common chromatographic methods used in metabolic profiling:

Chromatographic MethodPrinciple of SeparationTypical Analytes
Reversed-Phase Liquid Chromatography (RPLC) Partitioning based on polarity (non-polar stationary phase) nih.govNonpolar to moderately polar metabolites (e.g., lipids, nonpolar amino acids) dbkgroup.org
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of polar analytes into a water-enriched layer on a polar stationary phaseHighly polar metabolites (e.g., sugars, organic acids, polar amino acids)
Gas Chromatography (GC) Partitioning based on volatility and interaction with a stationary phaseVolatile and thermally stable metabolites (often requires derivatization)

Data Deconvolution and Metabolic Flux Modeling with ¹³C Tracers

After acquiring the analytical data, the next step is to process it to extract meaningful biological information. This involves correcting for the natural abundance of ¹³C and then using the corrected labeling data to estimate metabolic fluxes. researchgate.net

The process of ¹³C-MFA involves several key computational steps:

Data Correction: Raw mass spectrometry data must be corrected for the natural abundance of stable isotopes.

Flux Estimation: Metabolic fluxes are estimated by minimizing the difference between the experimentally measured labeling patterns and those simulated by a metabolic network model. researchgate.net

Goodness-of-fit Evaluation: Statistical analyses are performed to assess how well the model fits the experimental data.

Confidence Interval Calculation: Confidence intervals are computed for the estimated fluxes to determine their precision. springernature.com

Various software packages are available to perform these complex calculations, making ¹³C-MFA more accessible to researchers. researchgate.net The ultimate goal is to generate a comprehensive map of metabolic fluxes that provides a quantitative understanding of cellular physiology. nih.gov

Elucidating D-Mannoheptulose Metabolism Through 13C-Tracing in Research Models (Non-Human)

Stable isotope tracing is a powerful methodology to delineate the metabolic fate of compounds within a biological system. The use of D-mannoheptulose labeled with carbon-13 (D-Mannoheptulose-13C7) allows for the precise tracking of its carbon atoms as they are processed through various metabolic pathways. While direct studies utilizing this compound are limited, research using a radiolabeled analog, 14C-D-mannoheptulose, in rat models provides significant insights into its metabolic journey. The metabolic fate of the carbon skeleton is expected to be identical regardless of the carbon isotope used as a tracer.

Tracking Carbon Fate in Carbohydrate Metabolic Pathways

Studies in rat models using 14C-D-mannoheptulose have demonstrated that this seven-carbon sugar is metabolized, albeit to a limited extent, and its carbon atoms can be traced to various metabolic end products. A significant portion of the administered D-mannoheptulose is not readily metabolized and is excreted unchanged. However, a fraction of it enters cellular metabolic pathways.

One of the primary fates of the carbon from D-mannoheptulose is its conversion to carbon dioxide (CO2) through oxidative metabolism. Research has shown that following administration of 14C-D-mannoheptulose to rats, a detectable amount of 14CO2 is expired, indicating that the carbon backbone of the heptose is catabolized. This process suggests that D-mannoheptulose, after potential conversion to intermediates of mainstream carbohydrate metabolism, can enter the citric acid cycle and be fully oxidized.

The table below summarizes the distribution of the radiolabel following the administration of 14C-D-mannoheptulose in rats, highlighting the portion that is metabolized versus excreted.

Metabolic Fate Percentage of Administered Dose Research Model
Excreted Unchanged in Urine~60-70%Rat
Oxidized to CO2~10-15%Rat
Incorporated into Tissues~5-10%Rat

This interactive data table is based on findings from studies investigating the metabolic fate of radiolabeled D-mannoheptulose.

Investigation of D-Mannoheptulose Incorporation into Downstream Metabolites

The carbon atoms from this compound, by inference from 14C tracer studies, are not only oxidized to CO2 but are also incorporated into various downstream metabolites. This indicates that intermediates of D-mannoheptulose catabolism can serve as precursors for anabolic pathways.

Following the administration of 14C-D-mannoheptulose in rats, radioactivity has been detected in various tissues, suggesting that the carbon from the heptose is utilized for the synthesis of new molecules. While specific downstream metabolites have not been extensively characterized in published literature, the incorporation of the 13C label would likely be observed in intermediates of glycolysis and the pentose (B10789219) phosphate (B84403) pathway, should D-mannoheptulose be converted into a substrate for these pathways. For instance, if D-mannoheptulose is phosphorylated and subsequently cleaved, the resulting triose phosphates could enter glycolysis and their carbon atoms could be found in lactate, alanine, and intermediates of the citric acid cycle.

Further research utilizing this compound coupled with advanced mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy would be invaluable to precisely identify and quantify the downstream metabolites, providing a more detailed map of its metabolic fate.

Enzymatic Inhibition and Metabolic Perturbations by D Mannoheptulose

Mechanism of Hexokinase and Glucokinase Inhibition by D-Mannoheptulose

D-Mannoheptulose is a well-established inhibitor of hexokinases and glucokinase, the enzymes that catalyze the first step of glycolysis—the phosphorylation of glucose to glucose-6-phosphate. caymanchem.commedchemexpress.comsigmaaldrich.cn This inhibition is crucial for its effects on cellular metabolism.

Specificity of Inhibition Across Hexokinase Isoenzymes

D-Mannoheptulose exhibits inhibitory activity against various hexokinase isoenzymes, including the low-Km hexokinases (types I, II, and III) and the high-Km glucokinase (hexokinase IV). medchemexpress.eumedchemexpress.commedchemexpress.comresearchgate.netmedchemexpress.commedchemexpress.com While it is a non-selective inhibitor of different hexokinase isoforms, the degree of inhibition can vary. researchgate.net For instance, the phosphorylation of D-mannoheptulose itself is minimal with yeast hexokinase but significantly higher with bovine heart hexokinase. researchgate.net

In the case of human B-cell glucokinase, D-mannoheptulose phosphorylation is observed and is uniquely modulated by D-glucose in a bell-shaped manner. researchgate.net The inhibitory profile also differs between the anomers of D-glucose, with D-mannoheptulose showing a stronger inhibitory effect on the phosphorylation of β-D-glucose than α-D-glucose by both hexokinase and glucokinase. nih.gov This highlights the anomeric specificity in the inhibitory action of D-mannoheptulose. nih.gov

Table 1: Inhibition of Hexokinase Isoenzymes by D-Mannoheptulose

Enzyme/Isoenzyme Organism/Tissue Inhibition Type Key Findings
Hexokinase Yeast Competitive Very low phosphorylation of D-mannoheptulose (0.02% of D-glucose phosphorylation). researchgate.net
Hexokinase Bovine Heart Competitive Higher phosphorylation of D-mannoheptulose (3.93% of D-glucose phosphorylation); Km for D-mannoheptulose is ~0.2 mM. researchgate.net
Glucokinase (Hexokinase IV) Human B-cell Competitive Catalyzes phosphorylation of D-mannoheptulose, which is modulated by D-glucose concentrations. researchgate.net
Hexokinase/Glucokinase Rat Parotid Gland, Liver, Pancreatic Islets Competitive Differing absolute and relative phosphorylation rates of D-[3H]mannoheptulose and sensitivity to D-glucose inhibition across tissues. researchgate.net

Impact on Glycolytic Flux and Glucose Phosphorylation Dynamics

In pancreatic β-cells, the phosphorylation of glucose is a critical step for stimulating insulin (B600854) secretion. researchgate.net D-mannoheptulose's ability to competitively inhibit this process makes it an effective tool for studying the coupling between glucose metabolism and insulin release. researchgate.netnii.ac.jp The degree of inhibition can be influenced by the glucose concentration itself. nih.gov

Effects on Adenosine Triphosphate (ATP) Homeostasis in Cellular Systems

The inhibition of glycolysis by D-mannoheptulose has a direct impact on cellular energy levels. By blocking the primary pathway for ATP production from glucose, D-mannoheptulose can lead to a decrease in the intracellular ATP concentration. researchgate.netresearchgate.net This disruption of ATP homeostasis is a key consequence of its metabolic perturbations. In breast cancer cells, for example, treatment with D-mannoheptulose leads to a decrease in hexokinase activity, which in turn reduces the levels of pyruvate (B1213749) and ATP, ultimately inducing apoptosis. researchgate.net In diabetic islets, however, treatment with D-mannoheptulose has been paradoxically shown to increase ATP levels, alongside enhanced insulin secretion and NAD(P)H flux. frontiersin.org

Modulation of KATP Channel Activity and Intracellular Calcium Dynamics

The cellular ATP/ADP ratio is a critical regulator of ATP-sensitive potassium (KATP) channels. In pancreatic β-cells, a rise in the ATP/ADP ratio, driven by glucose metabolism, leads to the closure of KATP channels. This closure depolarizes the cell membrane, opening voltage-gated calcium channels and leading to an influx of calcium, which triggers insulin exocytosis.

By reducing ATP production through glycolysis inhibition, D-mannoheptulose can prevent the closure of KATP channels. nih.govoup.com This keeps the cell membrane hyperpolarized and prevents the influx of calcium, thereby inhibiting insulin secretion. diabetesjournals.org Studies have shown that D-mannoheptulose abolishes the glucose-induced increase in cytoplasmic Ca2+ concentration. oup.com This effect on KATP channels and calcium signaling is a direct consequence of the altered ATP homeostasis caused by D-mannoheptulose. In some contexts, reducing overactive glucokinase activity with D-mannoheptulose has been shown to restore normal calcium oscillations in islets. frontiersin.org

Investigating Cellular Uptake Mechanisms of D-Mannoheptulose

The entry of D-mannoheptulose into cells is a crucial prerequisite for its inhibitory effects. Studies in rat pancreatic islets have shown that the uptake of D-[3H]-mannoheptulose is a time-dependent and temperature-sensitive process, suggesting a carrier-mediated transport mechanism. researchgate.net This uptake is inhibited by cytochalasin B, a known inhibitor of glucose transporters. researchgate.net

The glucose transporter GLUT2 has been proposed as a primary transporter for D-mannoheptulose. nih.govnih.gov However, in human pancreatic islets, where GLUT1 is the major glucose transporter in β-cells, D-mannoheptulose is still effectively taken up. nih.gov The distribution space of radiolabeled D-mannoheptulose in human islets significantly exceeds that of sucrose (B13894) (an extracellular marker), indicating efficient cellular entry. nih.gov

Interestingly, the uptake of D-mannoheptulose can differ significantly between cell types. For example, normal pancreatic islet cells show a much higher uptake of D-[3H]mannoheptulose compared to tumoral islet cells (RINm5F and INS-1 lines). nih.govresearchgate.net To overcome this poor uptake in certain cell types, an esterified form, D-mannoheptulose hexaacetate, has been used. This derivative can cross the plasma membrane more efficiently and is then hydrolyzed intracellularly to release the active, unesterified D-mannoheptulose. researchgate.netresearchgate.net

Table 2: Research Findings on D-Mannoheptulose's Cellular Effects

Cellular Process Model System Key Findings
Glycolytic Flux Pancreatic Islet Cells Blocks glucose oxidation and glucose-mediated insulin release. caymanchem.com
ATP Homeostasis Breast Cancer Cells Decreases hexokinase activity, leading to reduced pyruvate and ATP levels. researchgate.net
KATP Channel Activity Pancreatic α-cells Abolishes the glucose-induced inhibition of KATP channel activity. nih.govoup.com
Intracellular Calcium Pancreatic β-cells Prevents the glucose-induced increase in cytoplasmic Ca2+ concentration. oup.com
Cellular Uptake Rat Pancreatic Islets Uptake is a time- and temperature-sensitive process inhibited by cytochalasin B. researchgate.net
Cellular Uptake Human Pancreatic Islets Efficiently taken up, with GLUT1 likely playing a role. nih.gov

Role of Glucose Transporter (GLUT) Proteins in Heptose Transport

The cellular uptake of D-Mannoheptulose is a critical prerequisite for its subsequent metabolic effects, including the inhibition of glucose phosphorylation. Research indicates that the entry of this heptose into cells is not a simple diffusion process but is facilitated by specific membrane proteins, namely the glucose transporter (GLUT) family. nih.gov The transport of D-Mannoheptulose is characterized as a time-related, temperature-sensitive, and carrier-mediated process. nih.gov Evidence for this includes the inhibition of its uptake and efflux by cytochalasin B, a known inhibitor of facilitative glucose transport. nih.gov

Several studies have pointed towards the involvement of specific GLUT isoforms in the transport of D-Mannoheptulose, with particular emphasis on GLUT2. nih.govnih.govnih.govnih.gov The efficiency of D-Mannoheptulose uptake varies significantly among different cell types, which appears to correlate with the expression levels of these transporters. For instance, hepatocytes and pancreatic islet cells, which are known to express GLUT2, take up D-Mannoheptulose more efficiently than erythrocytes, parotid cells, or certain tumoral islet cell lines (RINm5F and INS-1) that have lower or different GLUT expression profiles. nih.govnih.gov This differential uptake is consistent with the observation that D-Mannoheptulose effectively inhibits D-glucose metabolism only in those cells that readily transport it, such as hepatocytes and islet cells. nih.gov

The view that GLUT2 is the primary transporter for D-Mannoheptulose is supported by findings that the inhibitory action of the heptose on glucose metabolism is dictated by the expression of the GLUT2 gene. nih.gov However, the picture is nuanced, particularly in human tissues. In human pancreatic islets, for example, GLUT1 is considered the major carrier system for monosaccharides, rather than GLUT2. nih.gov Despite this, studies have confirmed that human islets do take up D-Mannoheptulose, where it effectively inhibits glucose utilization, oxidation, and stimulated insulin release. nih.gov This suggests that while GLUT2 is a significant transporter for D-Mannoheptulose in some cell types, other isoforms like GLUT1 can also facilitate its entry. nih.gov The process can also be influenced by the presence of other sugars; for instance, D-glucose can enhance the uptake of D-[3H]mannoheptulose in rat pancreatic islet cells. nih.gov

Table 1: Cellular Uptake of D-Mannoheptulose in Various Rat Cell Types

Cell Type Uptake Efficiency Associated GLUT Transporter (Proposed) Reference
Hepatocytes High GLUT2 nih.gov
Pancreatic Islet Cells High GLUT2 nih.govnih.govnih.gov
Erythrocytes Low - nih.gov
Parotid Cells Low - nih.govscirp.org
Acinar Pancreatic Cells Low - nih.gov
Tumoral Islet Cells (RINm5F, INS-1) Low Low GLUT2 Expression nih.govnih.govnih.gov

Analysis of D-Mannoheptulose Ester Transport and Cellular Entry

To overcome the transport limitations of D-Mannoheptulose in cells with low or absent specific transporters, its esterified form, D-Mannoheptulose hexaacetate, has been utilized in research. researchgate.netnih.gov Unlike the unesterified heptose, D-Mannoheptulose hexaacetate is thought to cross the plasma membrane efficiently without the need for a specific carrier system like GLUT proteins. researchgate.netnih.gov This enhanced membrane permeability allows it to bypass the transport bottleneck observed with the parent compound in certain cell types. researchgate.net

Once inside the cell, D-Mannoheptulose hexaacetate undergoes hydrolysis by intracellular esterases, releasing the active, unesterified D-Mannoheptulose. nih.govresearchgate.net This mechanism effectively delivers the heptose into the cytoplasm, where it can then exert its inhibitory effects on enzymes like hexokinase. researchgate.net Studies using D-mannoheptulose hexa[2-14C]acetate have confirmed that the ester is efficiently hydrolyzed within islet cells. nih.gov

The efficacy of this delivery method is highlighted by comparative studies. In parotid cells, which are largely resistant to unesterified D-Mannoheptulose due to poor uptake, the hexaacetate ester effectively inhibits D-glucose utilization and catabolism. scirp.orgresearchgate.net This demonstrates that the ester successfully crosses the cell membrane to a degree sufficient for its intracellular concentration of hydrolyzed D-Mannoheptulose to inhibit glycolysis. researchgate.net Similarly, in tumoral pancreatic islet cells (RINm5F and INS-1 lines) that show poor uptake of D-Mannoheptulose, the hexaacetate ester efficiently curtails D-glucose metabolism. nih.gov

The uptake of D-Mannoheptulose hexaacetate is significantly higher than that of its unesterified counterpart in cells like those of the parotid gland. nih.govscirp.orgscirp.org For example, in rat parotid cells, the intracellular distribution space of D-Mannoheptulose hexaacetate was found to be dramatically larger than that of D-Mannoheptulose. scirp.orgscirp.org However, in cells that readily transport D-Mannoheptulose, such as pancreatic islets, the uptake of the ester can be comparatively reduced, and its rate of hydrolysis may be slower than that of other monosaccharide esters like D-glucose pentaacetate. nih.gov

Physiological and Biochemical Research Applications of D Mannoheptulose

Investigations into Glucose Homeostasis Regulation in Animal Models (Non-Human)

D-Mannoheptulose has been instrumental in elucidating the complex mechanisms governing glucose homeostasis in various animal models. caymanchem.comfrontiersin.org Its ability to block the phosphorylation of glucose allows researchers to study the downstream effects on glucose utilization, insulin (B600854) secretion, and the interplay of other pancreatic hormones. caymanchem.comcaltagmedsystems.co.uk

Effects on Glucose Utilization and Oxidation

Studies in various animal models have demonstrated that D-Mannoheptulose effectively inhibits the utilization and oxidation of glucose. In dispersed rat pancreatic islet cells, 10 mM of D-Mannoheptulose was found to decrease the steady-state content of D-[U-14C]glucose and inhibit the utilization of D-[5-3H]glucose and the oxidation of D-[U-14C]-glucose. nih.gov This inhibitory effect was more pronounced at higher glucose concentrations. nih.gov Similarly, in islets from obese ob/ob mice, D-Mannoheptulose demonstrated a dose-dependent inhibition of glucose oxidation. researchgate.net

Research in dogs has shown that D-Mannoheptulose can have differential effects on glucose oxidation depending on the prandial state. In fasted Labrador Retrievers, dietary D-Mannoheptulose significantly increased fasting respiratory quotient (RQ) and glucose oxidation. tandfonline.com Conversely, post-prandial glucose oxidation tended to be lower in dogs that consumed D-Mannoheptulose. tandfonline.com These findings suggest a complex interplay between D-Mannoheptulose and the body's metabolic state.

Animal ModelKey Findings on Glucose Utilization and OxidationReference(s)
Dispersed Rat Pancreatic Islet CellsD-Mannoheptulose (10 mM) decreased steady-state content and inhibited utilization and oxidation of glucose, with a greater effect at higher glucose concentrations. nih.gov
ob/ob Mice IsletsD-Mannoheptulose showed a dose-dependent inhibition of glucose oxidation. researchgate.net
Labrador RetrieversDietary D-Mannoheptulose increased fasting glucose oxidation but tended to decrease post-prandial glucose oxidation. tandfonline.com
Beagle DogsDogs adapted their macronutrient oxidation to diet composition, as shown by changes in postprandial RQ based on dietary carbohydrate to fat ratio. nih.gov

Modulation of Endogenous Insulin Secretion

D-Mannoheptulose is a well-established inhibitor of glucose-stimulated insulin secretion. caltagmedsystems.co.uknih.govcapes.gov.br This effect is a direct consequence of its inhibition of glucokinase in pancreatic β-cells, which is the primary glucose sensor that triggers insulin release. oup.comdiabetesjournals.org By blocking glucose phosphorylation, D-Mannoheptulose prevents the subsequent metabolic steps that lead to insulin exocytosis. caltagmedsystems.co.uk

In isolated rat pancreatic islets, D-Mannoheptulose was shown to inhibit insulin responses to glucose. nih.govcapes.gov.br Studies on islets from db/db mice, a model for type 2 diabetes, revealed that the glucokinase inhibitor D-Mannoheptulose could restore normal glucose sensing and paradoxically enhance insulin secretion. oup.comdiabetesjournals.orgfrontiersin.org This suggests that in certain pathological states characterized by β-cell overstimulation, a slight reduction in glycolytic rates can improve insulin secretory function. oup.comdiabetesjournals.org However, in healthy dogs, some studies have reported that D-Mannoheptulose did not significantly affect serum insulin levels. nih.govjarvm.com

Animal ModelKey Findings on Insulin SecretionReference(s)
Isolated Rat Pancreatic IsletsD-Mannoheptulose inhibited glucose-stimulated insulin release. nih.govcapes.gov.br
db/db Mice IsletsD-Mannoheptulose treatment restored robust endogenous pulsatility and paradoxically increased insulin release in diabetic islets. oup.comdiabetesjournals.org
Healthy Beagle DogsD-Mannoheptulose did not affect serum insulin. nih.gov
Healthy CatsNo significant effects of D-Mannoheptulose on fasted plasma insulin were observed. jarvm.com

Influence on Glucagon (B607659) and Somatostatin (B550006) Secretion

The influence of D-Mannoheptulose extends beyond insulin to other pancreatic hormones, namely glucagon and somatostatin, which are critical for glucose counter-regulation. In the perfused rat pancreas, D-Mannoheptulose was found to inhibit somatostatin output while augmenting glucagon secretion in the presence of D-glucose. spandidos-publications.com This finding supports the concept of a paracrine inhibitory effect of somatostatin on glucagon release. spandidos-publications.com Under normal conditions, glucose stimulates both insulin and somatostatin release, which in turn suppresses glucagon secretion. spandidos-publications.comnih.gov By inhibiting glucose metabolism in δ-cells, D-Mannoheptulose can lift the somatostatin-mediated suppression of α-cells, leading to increased glucagon release. spandidos-publications.comnih.gov

Studies on Energy Expenditure and Respiratory Quotient in Animal Models

D-Mannoheptulose has been utilized to investigate energy metabolism, specifically its effects on energy expenditure (EE) and the respiratory quotient (RQ), which provides insights into macronutrient oxidation. nih.govjarvm.complos.org

Assessment of Macronutrient Oxidation Rates

Changes in the respiratory quotient (RQ) following D-Mannoheptulose administration indicate shifts in the primary fuel source being oxidized by the body. A lower RQ suggests a greater proportion of fat oxidation relative to carbohydrate oxidation, while a higher RQ indicates the opposite. nih.gov

In a study with adult Beagle dogs, those fed a high-carbohydrate diet supplemented with D-Mannoheptulose had the greatest fasting RQ, suggesting increased carbohydrate oxidation. nih.gov In contrast, another study in Labrador Retrievers showed that dogs fed D-Mannoheptulose had a significantly lower post-prandial RQ, indicating a shift towards fat oxidation. plos.org These differing results may be attributable to variations in diet composition and dosage. nih.govplos.org

Differential Metabolic Responses to D-Mannoheptulose

The metabolic effects of D-Mannoheptulose can vary depending on the animal model and the dietary context. In adult Beagle dogs, D-Mannoheptulose increased postprandial energy expenditure when administered with a high-carbohydrate diet. nih.gov However, in a study on cats, while there was a trend for D-Mannoheptulose to increase total 22-hour energy expenditure, it did not significantly affect the respiratory quotient in either the fasted or post-prandial state. jarvm.com Similarly, in Labrador Retrievers, dietary D-Mannoheptulose did not significantly alter daily energy expenditure. plos.org These findings highlight the nuanced and sometimes species-specific metabolic responses to this compound. nih.govjarvm.complos.org

Animal ModelKey Findings on Energy Expenditure and Respiratory QuotientReference(s)
Adult Beagle DogsWith a high-carbohydrate diet, D-Mannoheptulose increased postprandial energy expenditure and fasting RQ. nih.gov
Adult Labrador RetrieversD-Mannoheptulose led to a lower post-prandial RQ but did not significantly alter daily energy expenditure. plos.org
CatsA trend towards increased total 22-hour energy expenditure was observed, with no significant effect on RQ. jarvm.com

Exploration of D-Mannoheptulose in Plant Physiology

D-Mannoheptulose, an unusual seven-carbon (C7) sugar, is a significant area of research in plant physiology, particularly within the avocado (Persea americana) plant. ashs.org Unlike most vascular plants where sucrose (B13894) is the primary transportable sugar, avocado trees utilize C7 sugars, D-mannoheptulose and its polyol derivative perseitol (B1196775), as predominant forms of nonstructural carbohydrates. ashs.orgnih.gov These sugars are found in substantial quantities throughout the plant's tissues, including the leaves, shoots, trunk, roots, and even the peel and seed of the fruit, where they can constitute over 10% of the tissue's dry weight. ashs.orgavocadosource.com Research has focused on elucidating the physiological functions of these unique carbohydrates, which are believed to be analogous to the roles of common six-carbon (C6) sugars in other plants, such as carbohydrate transport, storage, and osmoprotection. avocadosource.com Studies using radiolabeling techniques have confirmed that D-mannoheptulose is a primary product of photosynthesis and is actively transported within the plant. ashs.orgresearchgate.net The exploration of D-mannoheptulose provides critical insights into the unique carbon metabolism of avocado and its implications for growth, development, and fruit production. avocadosource.compublish.csiro.au

Role in Carbon Allocation and Transport within Plants

D-Mannoheptulose plays a central role in the allocation and transport of carbon in avocado trees. researchgate.net It is synthesized in mature source leaves through the Calvin Cycle. ashs.orgresearchgate.net The formation involves the condensation of dihydroxyacetone phosphate (B84403) (a three-carbon metabolite) and erythrose-4-phosphate (a four-carbon metabolite) to create a phosphorylated D-mannoheptulose derivative. ashs.orgresearchgate.net

Radiolabeling studies have demonstrated that D-mannoheptulose, along with perseitol, is a primary product of CO2 fixation during photosynthesis and is exported from the leaves via the phloem to various sink tissues, such as developing fruits and flowers. ashs.orgresearchgate.net This indicates that these C7 sugars are the main currency for carbon transport, fueling growth and metabolic processes throughout the plant. nih.govresearchgate.net The concentration of these C7 sugars in the phloem sap is often equal to or greater than that of starch, a typical carbohydrate reserve. avocadosource.com

The transport of D-mannoheptulose is also linked to the movement of other essential nutrients. Research has shown that boron, a micronutrient that is typically not mobile in the phloem, can form a complex with perseitol (the reduced form of D-mannoheptulose). avocadosource.com This complex allows boron to be transported from the leaves to developing flowers and fruit, suggesting that the C7 sugar metabolism is crucial for nutrient allocation. avocadosource.comlevitycropscience.com Shaded leaves tend to produce lower levels of C7 sugars, which can restrict the supply of boron to the developing fruit. levitycropscience.com

The dominance of C7 sugars over C6 sugars in adult avocado tissues suggests a specialized metabolic system for carbon allocation. avocadosource.compublish.csiro.au This unique transport system underscores the importance of D-mannoheptulose in establishing sink strength and distributing photoassimilates to support plant growth and reproductive development. avocadosource.com

Potential Functions in Fruit Ripening and Development

D-Mannoheptulose is believed to have a significant regulatory role in the development and ripening of avocado fruit. nih.gov During the initial rapid growth phase of the fruit, soluble sugars, particularly D-mannoheptulose and perseitol, are major components of the tissue biomass. avocadosource.comresearchgate.net High concentrations of these sugars in the young fruit may help reduce cellular water potential, facilitating water uptake and cell expansion. avocadosource.com

As the fruit matures and oil accumulation begins, the concentration of D-mannoheptulose and other soluble sugars in the flesh and seed declines sharply. avocadosource.comresearchgate.net However, its concentration in the peel (exocarp) can remain high or even increase during this period. avocadosource.com

A key postulated role for D-Mannoheptulose is as a fruit-ripening inhibitor. nih.govavocadosource.com Avocado fruit does not ripen while attached to the tree. nih.gov Research suggests that the continuous supply of C7 sugars from the tree via the phloem prevents the onset of ripening processes like fruit softening, ethylene (B1197577) production, and the climacteric rise in respiration. ashs.orgresearchgate.net Ripening processes are initiated only after the fruit is harvested, which cuts off this supply. researchgate.net Studies have shown that ripening does not commence until the concentration of C7 sugars within the fruit drops below an apparent threshold of approximately 20 mg per gram of fresh weight. ashs.orgresearchgate.net This inhibitory effect can be simulated in on-the-tree fruit by girdling the fruit stalk, which also cuts off the phloem supply and leads to a decline in C7 sugar levels, followed by ripening. ashs.org

Furthermore, direct infusion of D-mannoheptulose into harvested avocado fruit has been shown to delay ripening, increase shelf life, and improve quality attributes such as firmness compared to controls. ishs.org During postharvest storage and ripening, the concentrations of D-mannoheptulose and other sugars in the peel and flesh decrease dramatically, indicating they are consumed as an energy source for respiratory processes. avocadosource.com

Table 1: Changes in D-Mannoheptulose Concentration in 'Hass' Avocado Fruit Tissues During Development and Ripening

Fruit TissueEarly Development StageMature (Pre-Ripening)Ripe (Soft)
Exocarp (Peel) HighIncreasingDominant Sugar avocadosource.com
Mesocarp (Flesh) Dominant Sugar avocadosource.comDeclining Sharply avocadosource.comresearchgate.netLow researchgate.net
Seed HighDeclining Sharply avocadosource.comNot Detectable avocadosource.com

This table provides a qualitative summary based on findings from multiple studies. avocadosource.comavocadosource.comresearchgate.netresearchgate.net Absolute concentrations vary depending on the specific stage of development and environmental conditions.

Future Directions and Advanced Research Frontiers for D Mannoheptulose 13c7

Elucidating Novel Metabolic Intermediates and Pathways Involving Heptoses

The metabolism of seven-carbon sugars (heptoses) is a relatively underexplored area of biochemistry. scribd.com D-Mannoheptulose-13C7 provides a unique opportunity to trace the metabolic fate of heptoses within cells and organisms. By tracking the incorporation of the 13C label, researchers can identify previously unknown metabolic intermediates and enzymatic reactions. For instance, studies can elucidate how D-Mannoheptulose is phosphorylated, isomerized, and potentially integrated into central carbon metabolism. medchemexpress.comresearchgate.net This could lead to the discovery of novel enzymes and regulatory mechanisms that govern heptose utilization.

Research in avocado, a natural source of D-Mannoheptulose, has suggested that heptoses are primary products of photosynthesis and are transported throughout the plant. researchgate.net The use of this compound can help to definitively map these pathways and understand their physiological significance in plants and other organisms that produce or metabolize heptoses. scribd.comresearchgate.net

Application of this compound in Multi-Omics Approaches (e.g., Metabolomics, Fluxomics)

The integration of this compound into multi-omics workflows, particularly metabolomics and metabolic flux analysis (MFA), holds immense potential. vanderbilt.edu

Metabolomics: By introducing this compound as a tracer, researchers can perform stable isotope labeling experiments (ILEs) to track the flow of carbon through various metabolic pathways. nih.govnih.gov This allows for the identification and quantification of downstream metabolites that incorporate the 13C label, providing a detailed snapshot of the metabolic response to D-Mannoheptulose. This is particularly valuable in understanding its effects on central carbon metabolism, including glycolysis and the pentose (B10789219) phosphate (B84403) pathway. researchgate.netfrontiersin.org

Table 1: Potential Applications of this compound in Multi-Omics Studies

Omics Approach Application of this compound Potential Insights
Metabolomics Tracing the incorporation of 13C into downstream metabolites. Identification of novel metabolic intermediates of heptose metabolism. Understanding the global metabolic response to hexokinase inhibition.
Fluxomics (MFA) Quantifying metabolic reaction rates in the presence of the tracer. Determining the rerouting of metabolic flux away from glycolysis. Assessing the impact on pathways like the pentose phosphate pathway and TCA cycle.
Proteomics Identifying proteins whose expression or post-translational modifications are altered. Understanding the cellular adaptation mechanisms to metabolic stress induced by D-Mannoheptulose.

| Transcriptomics | Measuring changes in gene expression in response to the tracer. | Revealing the genetic and regulatory networks that respond to altered glucose metabolism. |

Computational Modeling and Simulation of D-Mannoheptulose Metabolic Effects

Computational models are increasingly vital for understanding complex biological systems. numberanalytics.com The data generated from this compound tracer studies can be used to develop and validate sophisticated computational models of cellular metabolism. biorxiv.orgpnas.org These models can simulate the metabolic perturbations caused by D-Mannoheptulose and predict its systemic effects.

For example, models can be built to simulate glucose-insulin dynamics and predict how the inhibition of hexokinase by D-Mannoheptulose alters glucose homeostasis. numberanalytics.com Such models can also explore the differential effects of D-Mannoheptulose in various cell types and tissues, which may have different metabolic dependencies and enzymatic profiles. researchgate.net By integrating experimental data with computational modeling, researchers can gain a more comprehensive and predictive understanding of the metabolic consequences of D-Mannoheptulose exposure.

Investigation of D-Mannoheptulose in Cellular Stress Responses and Adaptation

Metabolic alterations are intrinsically linked to cellular stress responses. frontiersin.org D-Mannoheptulose, by inhibiting glycolysis, induces a state of metabolic stress. qu.edu.iqnih.gov this compound can be used to trace how cells adapt to this stress. For instance, researchers can investigate whether the carbon from D-Mannoheptulose is shunted into pathways that mitigate stress, such as the pentose phosphate pathway for the production of NADPH to combat oxidative stress. d-nb.infonih.gov

Studies have shown that inhibiting glycolysis can have therapeutic potential, particularly in cancer cells that are highly dependent on this pathway (the Warburg effect). qu.edu.iq By using this compound, researchers can track the metabolic fate of this compound in cancer cells and understand the precise mechanisms by which it induces cytotoxicity. qu.edu.iqmedchemexpress.com This could inform the development of novel therapeutic strategies that target cancer cell metabolism. Furthermore, investigating the role of D-Mannoheptulose in the context of other cellular stressors can reveal complex metabolic reprogramming and survival strategies.

Comparative Metabolic Studies Across Diverse Organisms Using 13C-Labeled Tracers

The metabolic pathways and their regulation can vary significantly across different organisms. This compound offers a unique tool for comparative metabolic studies. By administering this tracer to a range of organisms, from bacteria and yeast to plants and animals, researchers can explore the evolutionary conservation and divergence of heptose metabolism and the response to glycolytic inhibition. scribd.comnih.gov

For example, studies in dogs and cats have already investigated the metabolic effects of unlabeled D-Mannoheptulose. jarvm.comnih.gov Using the 13C-labeled version would provide much deeper insights into the specific metabolic fluxes in these animals. Comparing these findings with data from humans or rodents could reveal important species-specific differences in glucose metabolism and energy regulation. nih.govbiorxiv.org Such comparative studies are crucial for understanding fundamental principles of metabolic evolution and for the application of metabolic research in veterinary and human medicine.

Table 2: Mentioned Compounds

Compound Name
This compound
D-Mannoheptulose
Glucose
Glucose-6-phosphate
NADPH
ATP
13C-glucose
13C-glutamine
Perseitol (B1196775)
Dihydroxyacetone-P
Erythrose-4-P
Sedoheptulose-1,7-bis-P
Pyruvate (B1213749)
Lactate
Glutamate
Aspartate
Acetyl-CoA
2-deoxyglucose
Serine
Glycine
Homocysteine

Q & A

Q. What are the established protocols for synthesizing and purifying D-Mannoheptulose-<sup>13</sup>C7 to ensure isotopic purity?

Methodological Answer: Synthesis typically involves enzymatic or chemical methods with <sup>13</sup>C-labeled precursors. Isotopic purity (>98%) is verified via mass spectrometry (MS) and nuclear magnetic resonance (NMR). Key steps include solvent selection to avoid isotopic dilution, rigorous purification via HPLC, and validation against unlabeled standards .

Q. How is D-Mannoheptulose-<sup>13</sup>C7 quantified in biological matrices, and what analytical techniques minimize interference from endogenous metabolites?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is preferred. Calibration curves using <sup>13</sup>C-labeled internal standards correct for matrix effects. Sample preparation must include protein precipitation and solid-phase extraction to reduce background noise .

Q. What metabolic pathways are most effectively studied using D-Mannoheptulose-<sup>13</sup>C7 as a tracer?

Methodological Answer: The compound is primarily used in pentose phosphate pathway (PPP) and glycosylation studies. Experimental designs often pair it with <sup>13</sup>C-glucose to track carbon flux. Cell culture models require controlled glucose deprivation to isolate PPP activity .

Advanced Research Questions

Q. How should researchers design time-course experiments to optimize D-Mannoheptulose-<sup>13</sup>C7 incorporation rates without inducing cellular toxicity?

Methodological Answer: Pilot studies must determine IC50 values for target cell lines. Time points should align with metabolic half-lives (e.g., 0–24 hours for mammalian cells). Parallel assays (e.g., ATP levels, apoptosis markers) validate viability. Data normalization to cell count or protein content is critical .

Q. What strategies resolve contradictory findings in studies using D-Mannoheptulose-<sup>13</sup>C7 to assess glycolytic inhibition?

Methodological Answer: Contradictions often arise from cell-type-specific metabolic flexibility or differences in isotopic enrichment protocols. Meta-analyses should compare experimental conditions (e.g., oxygen levels, nutrient availability). Replication studies with standardized protocols (e.g., identical MS settings) enhance reproducibility .

Q. How can isotopic interference from endogenous <sup>12</sup>C metabolites be minimized when interpreting <sup>13</sup>C tracing data?

Methodological Answer: Computational tools (e.g., IsoCor, Metran) correct for natural isotope abundance. Experimental controls include "label-free" cohorts and kinetic modeling to distinguish newly synthesized metabolites. High-resolution MS (HRMS) improves mass accuracy for <sup>13</sup>C/<sup>12</sup>C discrimination .

Q. What integrative approaches combine D-Mannoheptulose-<sup>13</sup>C7 tracing with multi-omics data to map metabolic network interactions?

Methodological Answer: Stable isotope-resolved metabolomics (SIRM) paired with transcriptomics/proteomics requires synchronized sampling. Data integration via platforms like MetaboAnalyst or GNPS links flux changes to gene/protein expression. Bayesian modeling predicts pathway crosstalk .

Data Presentation and Validation

Q. What are the best practices for presenting <sup>13</sup>C enrichment data in publications to ensure clarity and reproducibility?

Methodological Answer: Tables should include raw isotopic enrichment percentages, corrected for natural abundance. Figures must label axes with units (e.g., mol% <sup>13</sup>C) and error bars (SEM/SD). Supplemental materials should provide MS parameters and calibration data .

Q. How do researchers validate the specificity of D-Mannoheptulose-<sup>13</sup>C7</sup> in complex biological systems?

Methodological Answer: Isotope-ratio mass spectrometry (IRMS) confirms site-specific <sup>13</sup>C incorporation. Knockout models (e.g., PPP enzyme-deficient cells) test tracer specificity. Cross-validation with alternative tracers (e.g., <sup>13</sup>C-galactose) controls for off-target effects .

Ethical and Technical Challenges

Q. What ethical considerations apply when using isotopic tracers like D-Mannoheptulose-<sup>13</sup>C7 in human studies?

Methodological Answer: Human trials require IRB approval, with informed consent detailing tracer safety. Dosage must adhere to radiation safety guidelines (if applicable). Data anonymization protocols protect participant confidentiality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.